![molecular formula C12H11BrN2O3 B1418670 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide CAS No. 1158774-34-5](/img/structure/B1418670.png)

3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide

Overview

Description

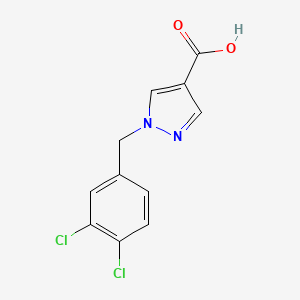

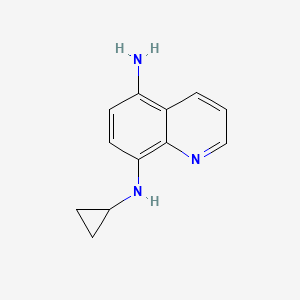

“3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide” is a chemical compound used in various scientific and industrial applications . It is also known as “4-(4-Nitrobenzyl)pyridine” and has the molecular formula C12H10N2O3 .

Molecular Structure Analysis

The molecular structure of “3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide” consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 230.22 .Scientific Research Applications

Analytical Chemistry: Colorimetric Assays

3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide is used in colorimetric assays to detect the presence of alkylating agents . When these compounds are activated, they react with the chemical to produce a violet color. This reaction is particularly useful for assessing the alkylation of nucleic acids, which is a critical parameter in understanding the mutagenic potential of various substances .

Environmental Toxicology: Chemical Activation System

In environmental toxicology, this compound serves as a model nucleophile in a Chemical Activation System (CAS) designed to mimic mammalian mixed-function oxidase enzymes . This system is used to activate target compounds to reactive electrophiles, which are then assayed by their reaction with 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide .

Carcinogenicity Studies: Correlation Analysis

The compound is also instrumental in carcinogenicity studies. It has been used to establish correlations between direct alkylating activity and mutagenicity, as well as between carcinogenicity and alkylation following activation . These correlations are vital for predicting the carcinogenic potential of various chemicals .

Pharmaceutical Research: Purity Analysis

In pharmaceutical research, 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide is utilized for purity analysis. The compound’s reaction with other substances can indicate the presence of impurities or the success of a synthesis process .

Organic Synthesis: Intermediate

This compound acts as an intermediate in organic synthesis. Its reactive properties make it suitable for constructing more complex molecules, which can be used in various chemical reactions and processes .

Drug Development: Electrophilic Agent Testing

During drug development, 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide is used to test the reactivity of potential drug candidates as electrophilic agents. This testing is crucial for understanding how a drug might interact with biological molecules .

Biochemistry: Nucleic Acid Research

In biochemistry, researchers use this compound to study the alkylation of nucleic acids. By observing the compound’s reaction with DNA or RNA, scientists can gain insights into the mechanisms of genetic mutation and repair .

Material Science: Solubility and Reactivity Characterization

Lastly, in material science, the solubility and reactivity of 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide are characterized to understand its interaction with other materials. This information is essential for designing materials with specific properties .

Safety and Hazards

The safety data sheet for a related compound, “Pyridine hydrobromide”, indicates that it is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-[(4-nitrophenyl)methoxy]pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3.BrH/c15-14(16)11-5-3-10(4-6-11)9-17-12-2-1-7-13-8-12;/h1-8H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGRUNRSXXWMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC2=CC=C(C=C2)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)

![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)

![(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B1418602.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1418606.png)

![(Cyclopropylmethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1418608.png)